

Technical Guide: Solubility of 3-Bromo-5-methylaniline in Organic Solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-5-methylaniline

Cat. No.: B1274160

[Get Quote](#)

This technical guide provides a comprehensive overview of the solubility characteristics of **3-bromo-5-methylaniline**, tailored for researchers, scientists, and professionals in drug development. While specific quantitative solubility data for **3-bromo-5-methylaniline** in a wide range of organic solvents is not readily available in public literature[1][2], this document outlines a detailed experimental protocol for determining these values. The methodologies provided are based on established principles of solubility testing for organic compounds[3][4][5][6].

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for **3-bromo-5-methylaniline** in various organic solvents is sparse. It is noted to be slightly soluble in water[7][8]. Researchers are encouraged to determine solubility experimentally. The following table provides a template for recording such empirical data.

Table 1: Experimental Solubility of **3-Bromo-5-methylaniline**

Organic Solvent	Temperature (°C)	Solubility (g/100 mL)	Observations
Methanol			
Ethanol			
Acetone			
Ethyl Acetate			
Dichloromethane			
Chloroform			
Toluene			
Hexane			
Diethyl Ether			
Dimethylformamide (DMF)			
Dimethyl Sulfoxide (DMSO)			

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of **3-bromo-5-methylaniline** in an organic solvent. This protocol is a synthesized standard procedure based on common laboratory practices for solubility assessment[3][4][5][6].

Objective: To quantitatively determine the solubility of **3-bromo-5-methylaniline** in a specific organic solvent at a given temperature.

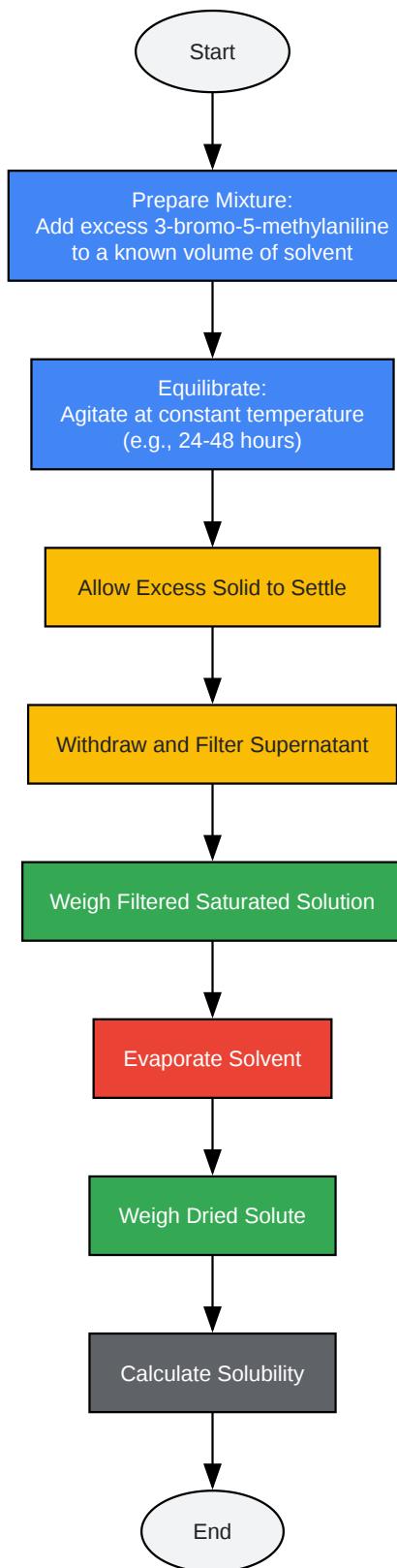
Materials:

- **3-Bromo-5-methylaniline** (solid)
- Selected organic solvents (analytical grade)

- Volumetric flasks (various sizes)
- Analytical balance (readable to ± 0.0001 g)
- Thermostatically controlled water bath or shaker
- Magnetic stirrer and stir bars
- Filtration apparatus (e.g., syringe filters with appropriate membrane)
- Glass vials with screw caps
- Pipettes and burettes
- Oven for drying

Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of **3-bromo-5-methylaniline** to a known volume of the chosen organic solvent in a glass vial. The excess solid is crucial to ensure that the solution becomes saturated.
 - Seal the vial to prevent solvent evaporation.
 - Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.
 - Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation to facilitate dissolution and ensure equilibrium is reached.
- Sample Withdrawal and Filtration:
 - After equilibration, cease agitation and allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated pipette to avoid precipitation.


- Immediately filter the withdrawn sample using a syringe filter into a pre-weighed, clean, and dry collection vial. The filter should be compatible with the solvent being used. This step is critical to remove any undissolved solid particles.
- Solvent Evaporation and Mass Determination:
 - Accurately weigh the collection vial containing the filtered saturated solution.
 - Carefully evaporate the solvent from the vial. This can be achieved by placing the vial in a fume hood at room temperature or in an oven at a temperature below the boiling point of the solvent and the melting point of **3-bromo-5-methylaniline**. A gentle stream of inert gas (e.g., nitrogen) can be used to accelerate evaporation.
 - Once the solvent has completely evaporated, place the vial in an oven at a moderate temperature (e.g., 50-60 °C) for a sufficient time to ensure all residual solvent is removed.
 - Allow the vial to cool to room temperature in a desiccator before re-weighing.
- Calculation of Solubility:
 - Calculate the mass of the dissolved **3-bromo-5-methylaniline** by subtracting the initial weight of the empty vial from the final weight of the vial containing the dried solute.
 - The solubility can then be expressed in various units, most commonly as grams of solute per 100 mL of solvent.

Solubility (g/100 mL) = (Mass of dissolved solute (g) / Volume of solvent used (mL)) * 100

- Data Recording:
 - Record the solubility value, the specific solvent used, and the temperature at which the experiment was conducted in a table, such as the template provided in Table 1.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

[Click to download full resolution via product page](#)

Caption: Workflow for determining the solubility of **3-bromo-5-methylaniline**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. chem.ws [chem.ws]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. scribd.com [scribd.com]
- 6. www1.udel.edu [www1.udel.edu]
- 7. 3-Bromo-5-methylaniline, 98% | Fisher Scientific [fishersci.ca]
- 8. 3-bromo-5-methylaniline CAS#: 74586-53-1 [m.chemicalbook.com]
- To cite this document: BenchChem. [Technical Guide: Solubility of 3-Bromo-5-methylaniline in Organic Solvents]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1274160#3-bromo-5-methylaniline-solubility-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com